molecular formula C15H14O6 B1242706 Plumericin CAS No. 77-16-7

Plumericin

Cat. No. B1242706
CAS RN: 77-16-7
M. Wt: 290.27 g/mol
InChI Key: VFXXNAVZODKBIW-JKXVGBJFSA-N
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Description

Plumericin is a spirolactone iridoid . It is one of the main bioactive components present in the bark of Himatanthus sucuuba (Woodson), an Amazonian plant traditionally used to treat inflammation-related disorders . It has been evaluated for its ability to improve barrier function and reduce apoptotic parameters during inflammation .


Synthesis Analysis

The synthesis of Plumericin has been reported in literature . Trost et al. reported an efficient method for the synthesis of Plumericin, applying a biomimetic strategy . The key intermediates were synthesized using the concept of spiro-annulation and stereocontrolled geminal alkylation .


Molecular Structure Analysis

The molecular formula of Plumericin is C15H14O6 . It contains a total of 38 bonds, including 24 non-H bonds, 5 multiple bonds, 2 rotatable bonds, 5 double bonds, and various ring structures . The 3D chemical structure image of Plumericin can be found in the source .


Chemical Reactions Analysis

Plumericin has been involved in various chemical reactions. For instance, it has been reported to provoke cytopathological and morphological changes in L. donovani promastigotes . The high activity displayed by Plumericin may be related to its propensity to undergo a Michael-type addition with biological nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of Plumericin include a molecular weight of 290.26806 g/mol . More detailed information about its physical and chemical properties can be found in the source .

Scientific Research Applications

Inhibition of the NF-κB Pathway

  • Anti-inflammatory Activity : Plumericin is identified as a potent inhibitor of the NF-κB pathway, suggesting its role in combating inflammation. It was isolated from Himatanthus sucuuba, a plant used traditionally for treating inflammation-related disorders (Fakhrudin et al., 2014).

Treatment of Intestinal Inflammation

  • Effect on Inflammatory Bowel Diseases (IBDs) : Plumericin shows significant reduction of intestinal inflammatory factors and oxidative stress, both in vitro and in vivo, indicating its potential in treating IBDs (Rapa et al., 2020).

Antibacterial and Antiproliferative Activities

  • Effect on Leukemic Cancer Cell Lines : Exhibits potent antibacterial activity against specific strains and inhibits proliferation in leukemic cancer cell lines through apoptosis (Saengsai et al., 2015).

Inhibition of Vascular Smooth Muscle Cells Proliferation

  • Potential in Vascular Disease Therapy : Plumericin inhibits proliferation of vascular smooth muscle cells (VSMC), indicating a role in treating vascular diseases (Heiss et al., 2016).

Protection against Experimental Inflammatory Bowel Disease

  • Restoring Intestinal Barrier Function : Demonstrates the ability to improve the structural integrity of the intestinal epithelium, reducing apoptosis and inflammation in experimental models (Rapa et al., 2021).

Antitumor Effect on Hepatocellular Carcinoma

  • Inhibition of Cancer Cell Growth : Plumericin suppresses liver cancer cell growth by inhibiting COX 2 and VEGF expressions (Min et al., 2019).

Pharmacogenomics in Cancer Therapy

  • Genes Products Identification : Identified for plumericin activity in cancer therapy, indicating a role in pharmacogenomic approaches (Kuete & Efferth, 2011).

Viability Inhibition in Cervical Cancer Cells

  • Apoptosis Induction : Demonstrates an inhibitory effect on cervical carcinoma cells' viability by inducing apoptosis through DNA degradation (Sun et al., 2016).

Antifungal Activity

  • Activity Against Candida and Cryptococcus : Shows significant antifungal activity against various Candida species and Cryptococcus neoformans, suggesting its potential in treating fungal infections (Singh et al., 2011).

Environmental Interactions and Herbivory

  • Role in Chemical Defense Against Herbivores : Explores the role of plumericin in the chemical defense of Himatanthus tarapotensis against insect herbivores (Guerra et al., 2022).

Mechanism of Action

Plumericin has been identified as a potent inhibitor of the NF-κB pathway . It inhibits NF-κB-mediated transactivation of a luciferase reporter gene, abolishes TNF-α-induced expression of the adhesion molecules VCAM-1, ICAM-1, and E-selectin in endothelial cells, and suppresses thioglycollate-induced peritonitis in mice . It also interferes with Stat3-dependent mitogenic signaling by causing transient GSH depletion .

properties

CAS RN

77-16-7

Product Name

Plumericin

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

IUPAC Name

methyl (1S,4S,8R,10S,11E,14S)-11-ethylidene-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate

InChI

InChI=1S/C15H14O6/c1-3-7-11-15(21-13(7)17)5-4-8-9(12(16)18-2)6-19-14(20-11)10(8)15/h3-6,8,10-11,14H,1-2H3/b7-3+/t8-,10-,11+,14-,15+/m1/s1

InChI Key

VFXXNAVZODKBIW-JKXVGBJFSA-N

Isomeric SMILES

C/C=C/1\[C@H]2[C@@]3(C=C[C@H]4[C@@H]3[C@@H](O2)OC=C4C(=O)OC)OC1=O

SMILES

CC=C1C2C3(C=CC4C3C(O2)OC=C4C(=O)OC)OC1=O

Canonical SMILES

CC=C1C2C3(C=CC4C3C(O2)OC=C4C(=O)OC)OC1=O

Other CAS RN

77-16-7

synonyms

plumericin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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